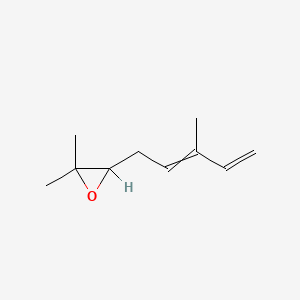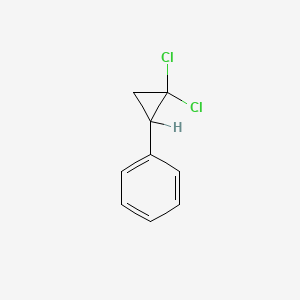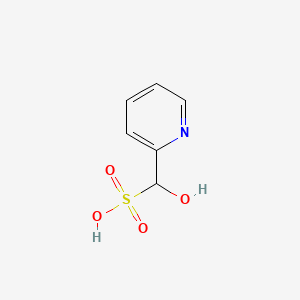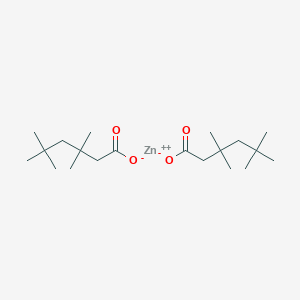
Neodecansäure, Zinksalz (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodecanoic acid, zinc salt (2:1), also known as Zinc neodecanoate, is a chemical compound consisting of neodecanoic acid and zinc . It is used as a catalyst, lubricant additive, and drier . It also finds applications in the production of rubber and plastic products .
Molecular Structure Analysis
The molecular formula of Neodecanoic acid, zinc salt (2:1) is C20H38O4Zn . It has a molecular weight of 407.92 g/mol .Physical And Chemical Properties Analysis
Neodecanoic acid, zinc salt (2:1) appears as a solid . It is insoluble in water . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Solarenergie
Zinkneodecanoat: wird in Anwendungen der Solarenergie aufgrund seiner nicht-wässrigen Löslichkeit eingesetzt. Es spielt eine Rolle bei der Herstellung von Solarzellen, wo es als Vorläufer für die Synthese von photovoltaischen Materialien oder als Stabilisierungsmittel dienen kann, um die Haltbarkeit und Effizienz von Solarzellen zu verbessern .
Wasseraufbereitung
Im Bereich der Wasseraufbereitung wird Zinkneodecanoat aufgrund seiner antimikrobiellen Eigenschaften eingesetzt. Es kann in Systeme eingebaut werden, um Biofouling zu verhindern, d. h. die Ansammlung von Mikroorganismen, Pflanzen, Algen oder kleinen Tieren auf benetzten Oberflächen .
Desodorierungsmittel
Zinkneodecanoat: dient als Desodorierungsmittel, indem es chemisch mit geruchsintensiven Bestandteilen in Schweiß interagiert. Es gilt als sicher und wird in Formulierungen eingesetzt, die dazu bestimmt sind, menschlicher, tierischer und umweltbedingter Geruch zu verhindern oder zu unterdrücken .
Kosmetikindustrie
In der Kosmetikindustrie wird Zinkneodecanoat aufgrund seiner viskositätsregulierenden, antibackenden und opakierenden Eigenschaften geschätzt. Es wird in Körperpflegeprodukten verwendet, um die Textur und Stabilität zu verbessern .
Schmierung
Aufgrund seiner Eigenschaften als verzweigtes Alkylcarboxylat wird Zinkneodecanoat als Schmiermittel in verschiedenen industriellen Prozessen eingesetzt. Es trägt dazu bei, die Reibung zwischen mechanischen Teilen zu reduzieren, was zu einer höheren Effizienz und Lebensdauer von Maschinen führt .
Emulgator und Dispergiermittel
Zinkneodecanoat: wirkt als Emulgator und Dispergiermittel. Es ist in der Lage, Gemische von Stoffen zu stabilisieren, die normalerweise nicht mischbar sind, wie z. B. Öl und Wasser. Diese Eigenschaft ist besonders nützlich bei der Herstellung von Beschichtungen, Farben und Tinten .
Antibackmittel
Bei der Herstellung von Pulvern und Granulaten wird Zinkneodecanoat als Antibackmittel eingesetzt, um die Bildung von Klumpen zu verhindern und so einen freien Fluss während der Verarbeitung und Lagerung zu gewährleisten .
Opazitätmittel
Zinkneodecanoat: wird auch als Opazitätmittel bei der Herstellung von Kunststoffen und anderen Materialien eingesetzt, bei denen Transparenz nicht erwünscht ist. Es streut und reflektiert Licht und reduziert so die Transparenz des Endprodukts .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that zinc compounds, in general, have antimicrobial properties and operate through direct interactions with microbial membranes, inducing membrane instability and increased permeability .
Result of Action
It is known that zinc compounds can interact with nucleic acids and inactivate respiratory enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neodecanoic acid, zinc salt (2:1). For instance, the compound is insoluble in water , which can affect its distribution and action in the body. Furthermore, it is stable and may be hazardous to the environment .
Biochemische Analyse
Biochemical Properties
Neodecanoic acid, zinc salt (2:1) plays a significant role in biochemical reactions. It acts as a catalyst in various chemical processes, facilitating reactions without being consumed in the process . This compound interacts with enzymes and proteins, enhancing their activity and stability. For instance, it can interact with metalloproteins, which contain metal ions as cofactors, and influence their catalytic activities. The zinc ion in neodecanoic acid, zinc salt (2:1) can also bind to specific sites on enzymes, altering their conformation and activity.
Cellular Effects
Neodecanoic acid, zinc salt (2:1) has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the zinc ion can act as a secondary messenger in signal transduction pathways, affecting the activity of transcription factors and other proteins involved in gene expression. Additionally, neodecanoic acid, zinc salt (2:1) can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites.
Molecular Mechanism
The molecular mechanism of neodecanoic acid, zinc salt (2:1) involves its interaction with biomolecules at the molecular level. The zinc ion can bind to specific amino acid residues in enzymes, leading to enzyme inhibition or activation . This binding can cause conformational changes in the enzyme, affecting its catalytic activity. Furthermore, neodecanoic acid, zinc salt (2:1) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neodecanoic acid, zinc salt (2:1) can change over time. The compound’s stability and degradation are important factors to consider. Neodecanoic acid, zinc salt (2:1) is generally stable under neutral conditions but can degrade under acidic or basic conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to neodecanoic acid, zinc salt (2:1) can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of neodecanoic acid, zinc salt (2:1) vary with different dosages in animal models. At low doses, the compound may enhance enzyme activity and cellular function. At high doses, it can exhibit toxic or adverse effects . For instance, high concentrations of zinc ions can lead to oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
Neodecanoic acid, zinc salt (2:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The zinc ion can act as a cofactor for several enzymes, enhancing their catalytic activity. Additionally, neodecanoic acid, zinc salt (2:1) can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of neodecanoic acid, zinc salt (2:1) within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of neodecanoic acid, zinc salt (2:1) within tissues can also influence its overall biological activity.
Subcellular Localization
Neodecanoic acid, zinc salt (2:1) exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the zinc ion can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression. The subcellular localization of neodecanoic acid, zinc salt (2:1) is essential for its role in cellular processes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Neodecanoic acid, zinc salt (2:1) can be achieved through a simple reaction between neodecanoic acid and zinc oxide.", "Starting Materials": [ "Neodecanoic acid", "Zinc oxide" ], "Reaction": [ "Add neodecanoic acid to a reaction vessel", "Add zinc oxide to the reaction vessel", "Heat the reaction mixture to 150-200°C", "Stir the mixture for 2-4 hours", "Cool the mixture to room temperature", "Filter the resulting solid", "Wash the solid with water and dry it in a vacuum oven", "The resulting product is Neodecanoic acid, zinc salt (2:1)" ] } | |
CAS-Nummer |
27253-29-8 |
Molekularformel |
C20H38O4Zn |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
zinc;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
VNTDZUDTQCZFKN-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Zn+2] |
Kanonische SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



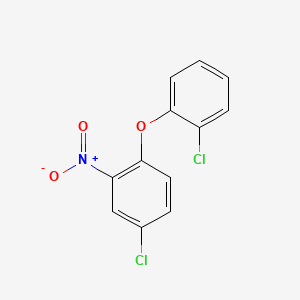

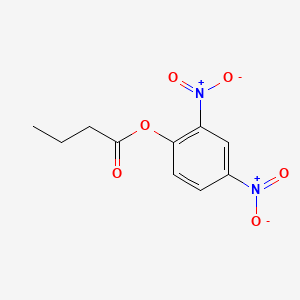
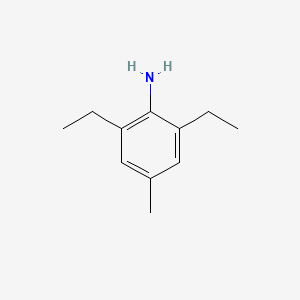

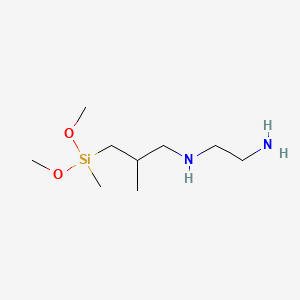
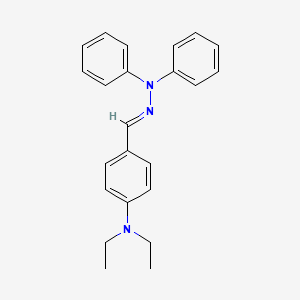
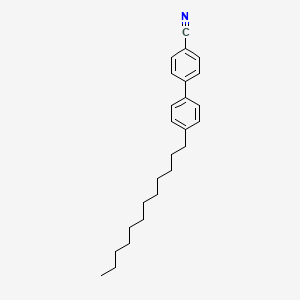
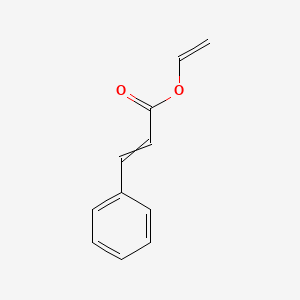
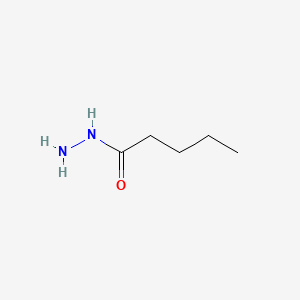
![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)
